molecular formula C18H20O3 B11381415 3-tert-butyl-5-propyl-7H-furo[3,2-g]chromen-7-one

3-tert-butyl-5-propyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11381415
M. Wt: 284.3 g/mol
InChI Key: ALPYLOCGBIFXQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-tert-butyl-5-propyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the class of furochromenes This compound is characterized by a fused ring system that includes a furan ring and a chromene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-5-propyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving a suitable precursor such as a phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor such as a 2-hydroxybenzaldehyde derivative and a furan derivative under basic conditions.

    Substitution Reactions: The tert-butyl and propyl groups can be introduced through substitution reactions using appropriate alkyl halides and a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-5-propyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound to corresponding alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Alkylated or halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: As a probe for studying biological processes and interactions due to its unique structural features.

    Medicine: Potential use in drug discovery and development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: As an intermediate in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-tert-butyl-5-propyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one
  • 5-butyl-3-methylfuro[3,2-g]chromen-7-one
  • 3-tert-butyl-5-methylfuro[3,2-g]chromen-7-one

Uniqueness

3-tert-butyl-5-propyl-7H-furo[3,2-g]chromen-7-one is unique due to the specific positioning of the tert-butyl and propyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance the compound’s stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

3-tert-butyl-5-propylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C18H20O3/c1-5-6-11-7-17(19)21-16-9-15-13(8-12(11)16)14(10-20-15)18(2,3)4/h7-10H,5-6H2,1-4H3

InChI Key

ALPYLOCGBIFXQW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C

Origin of Product

United States

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